REACTION_CXSMILES
|
[CH2:1]([NH2:6])[CH2:2][CH:3]([CH3:5])[CH3:4].[CH3:7][CH:8]1[S:12](=[O:14])(=[O:13])[O:11][CH2:10][CH2:9]1>O1CCCC1>[CH3:4][CH:3]([CH3:5])[CH2:2][CH2:1][NH:6][CH2:10][CH2:9][CH:8]([S:12]([OH:14])(=[O:13])=[O:11])[CH3:7]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)N
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CC1CCOS1(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solid was recovered by filtration and it
|
Type
|
WASH
|
Details
|
was washed with THF (25 mL) and acetone (25 mL)
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in water (20 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
the resin was filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
CC(CCNCCC(C)S(=O)(=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |